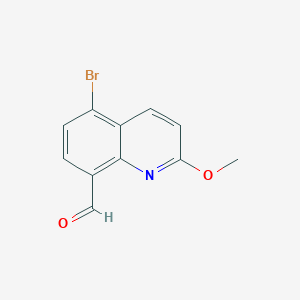

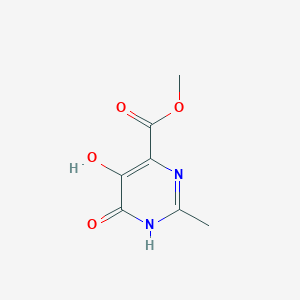

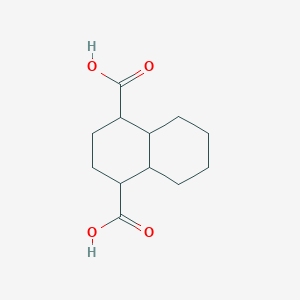

5-溴-2-甲氧基喹啉-8-甲醛

描述

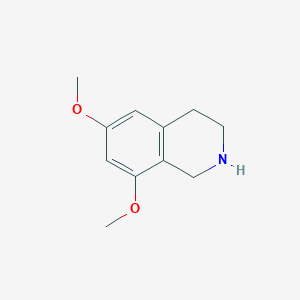

5-Bromo-2-methoxyquinoline-8-carbaldehyde is a compound that is structurally related to various brominated hydroxyquinolines and indole derivatives. While the specific compound is not directly described in the provided papers, the related compounds such as 8-bromo-7-hydroxyquinoline (BHQ) and 5-bromo-1H-indole-3-carbaldehyde derivatives have been studied for their unique properties and applications. These compounds are of interest in the field of chemistry due to their potential use in photolabile protecting groups and as chemosensors for metal ions.

Synthesis Analysis

The synthesis of related brominated quinolines involves the introduction of a bromine atom into the quinoline structure, which can significantly alter the compound's reactivity and physical properties. For example, BHQ is synthesized to serve as a photolabile protecting group for carboxylic acids, with a focus on its photochemical properties . The synthesis process is designed to enhance its single-photon quantum efficiency and multiphoton-induced photolysis sensitivity.

Molecular Structure Analysis

The molecular structure of brominated quinolines and indoles is characterized by the presence of bromine, which can influence the molecule's overall stability and reactivity. In the case of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, the molecules are paired by aminocarbonyl hydrogen bonds, forming ribbons linked by further hydrogen bonds . This indicates that brominated derivatives can engage in specific intermolecular interactions, which are crucial for their function and potential applications.

Chemical Reactions Analysis

Brominated quinoline derivatives are reactive and can participate in various chemical reactions, particularly those involving their photolabile properties. BHQ, for instance, is designed to release a protected carboxylic acid upon exposure to light, a reaction that is highly efficient due to its quantum efficiency and sensitivity to multiphoton excitation . This reactivity is essential for applications in biological systems where controlled release of active compounds is required.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinoline derivatives are influenced by their molecular structure. BHQ, for example, has increased solubility and low fluorescence, making it useful as a caging group for biological messengers . The compound 8-hydroxyquinoline-5-carbaldehyde-(benzotriazol-1'-acetyl)hydrazone shows sensitivity and selectivity to Mg2+, with a significant increase in fluorescence intensity upon binding to the metal ion, demonstrating its potential as a fluorescent chemosensor . These properties are critical for the practical application of these compounds in various fields, including biochemistry and materials science.

科学研究应用

合成和化学性质

合成改进:与 5-溴-2-甲氧基喹啉-8-甲醛密切相关的化合物 5-溴-2-甲基氨基-8-甲氧基喹唑啉通过缩合过程改进了合成,提高了其产率和纯度,这对药物研究至关重要 (Nishimura & Saitoh, 2016)。

类似化合物的化学:对 2-氯喹啉-3-甲醛等类似物的研究突出了喹啉环系的合成及其生物学评估,这可以类似于 5-溴-2-甲氧基喹啉-8-甲醛的化学应用 (Hamama et al., 2018)。

光谱表征:一项专注于喹啉甲醛光谱表征的研究,其中包括类似于 5-溴-2-甲氧基喹啉-8-甲醛的化合物,提供了对其电化学性质的见解 (Wantulok et al., 2020)。

区域选择性溴化:对区域选择性溴化方法以合成溴代甲氧基喹啉(包括 5-溴-2-甲氧基喹啉-8-甲醛)的研究证明了该化合物在化学合成中的多功能性 (Çakmak & Ökten, 2017)。

生物化学应用

金属离子的化学传感器:一项对 5-氯-8-甲氧基喹啉(一种与 5-溴-2-甲氧基喹啉-8-甲醛在结构上相似的化合物)的研究探讨了其作为 Cd^2+ 等金属离子的化学传感器的应用,表明具有类似用途的潜力 (Prodi et al., 2001)。

抗菌评估:涉及带有 2-吗啉喹啉核的稠合吡喃衍生物的研究(与 5-溴-2-甲氧基喹啉-8-甲醛相关)显示了潜在的抗菌应用,表明此类化合物在生物医学研究中的更广泛用途 (Makawana et al., 2011)。

新型化合物的生物学应用:使用卤代试剂合成含有洛逊的新型化合物,其中 5-溴-2-甲氧基喹啉-8-甲醛可用作前体,突出了其在生产具有抗氧化和抗肿瘤活性的化合物中的作用 (Hassanien et al., 2022)。

安全和危害

The compound has been classified with the signal word ‘Warning’ under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

5-bromo-2-methoxyquinoline-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-15-10-5-3-8-9(12)4-2-7(6-14)11(8)13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLZFFUNRZEBSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC(=C2C=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743668 | |

| Record name | 5-Bromo-2-methoxyquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885687-82-1 | |

| Record name | 5-Bromo-2-methoxyquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B3030195.png)

![5-nitro-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B3030200.png)

![6-Ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B3030206.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde](/img/structure/B3030210.png)